molecular formula C22H23N5OS B2817440 N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 852143-67-0

N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2817440
CAS RN: 852143-67-0
M. Wt: 405.52
InChI Key: YPDFNVTUNOPLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5OS and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has identified the antimicrobial potential of triazole derivatives. A study synthesized new triazole derivatives and tested them against various Candida species and pathogenic bacteria, finding potent activity against these organisms (Altıntop et al., 2011).

Cholinesterase Inhibition

Another significant application of triazole derivatives is in cholinesterase inhibition. A study developed N-aryl derivatives of triazole acetamides and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). These compounds displayed moderate to potent activities against these enzymes, suggesting their potential in treating conditions like Alzheimer's disease (Riaz et al., 2020).

Cancer Research

Triazole derivatives have also shown promise in cancer research. A study reported the synthesis of triazole-thiol derivatives with a hydrazone moiety, testing their cytotoxicity against melanoma, breast, and pancreatic cancer cell lines. Some compounds were more cytotoxic against melanoma, suggesting their potential as cancer therapies (Šermukšnytė et al., 2022).

Antifungal Effects

Triazole-oxadiazoles have been synthesized and evaluated for antifungal and apoptotic effects. Some compounds were identified as potent against Candida species and were non-toxic against healthy cells, highlighting their potential as safe antifungal agents (Çavușoğlu et al., 2018).

X-Ray Structure and DFT Studies

Triazolyl-indole derivatives with alkylsulfanyl analogues were synthesized, and their structures were confirmed through X-ray diffraction. These studies provide insights into the molecular interactions and properties of such compounds (Boraei et al., 2021).

Enzyme Inhibition and Molecular Docking

Triazole derivatives have been assessed for enzyme inhibitory potentials against acetylcholinesterase, butyrylcholinesterase, urease, and α-glucosidase, with some compounds showing promising results. Molecular docking studies supported these findings, suggesting these compounds as future lead molecules for therapeutic applications (Riaz et al., 2020).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-4-27-21(17-12-23-19-8-6-5-7-16(17)19)25-26-22(27)29-13-20(28)24-18-10-9-14(2)11-15(18)3/h5-12,23H,4,13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPDFNVTUNOPLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)C)C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.